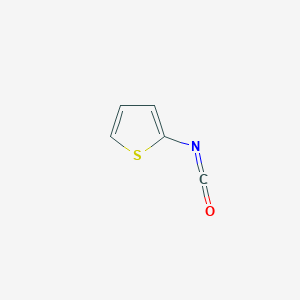![molecular formula C10H5F3N2O2S2 B1333506 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338982-07-3](/img/structure/B1333506.png)
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5F3N2O2S2 . It has a molecular weight of 306.28 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.29 g/mol and a melting point of 162-166°C . Other physical and chemical properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Intramolecular Cyclization
Ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate was reacted with bases, leading to ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular cyclization of thioketene (Remizov, Pevzner, & Petrov, 2019).
Chemistry of Thiadiazolium Salts
Treatment of 5-Amino-2-phenyl-1,2,3-thiadiazolium salts with pyridine yielded phenylhydrazones of thiadiazolyl-glyoxylic acid derivatives, showcasing diverse chemical reactivity (Gewald, Calderon, & Hain, 1986).
Hybrid Molecule Synthesis
A study described the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole, demonstrating the compound's potential for drug-like properties (Yushyn, Holota, & Lesyk, 2022).
Antineoplastic Potential
Synthesis of 1,2,3-thiadiazole-4-carboxylic acid and its derivatives indicated potential application in antineoplastic agents, showing the versatility of thiadiazoles in medicinal chemistry (Looker & Wilson, 1965).
Biological and Pharmacological Activities
Carbonic Anhydrase Inhibition
Amide derivatives of pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide were synthesized and demonstrated significant inhibitory effects on carbonic anhydrase isoenzymes (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Antimicrobial and Antifungal Activities
Derivatives of 1,2,4-Triazole and 1,3,4-Thiadiazole of 5-Amino-2-Hydroxybenzoic Acid showed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial research (Hussain, Sharma, & Amir, 2008).
Kinetics of Ascorbic Acid Oxidation
1,2,3-Thiadiazolylureas containing amino acid residues were found to inhibit the oxidation of ascorbic acid, suggesting potential antioxidant applications (Emelianov et al., 2016).
Cytotoxic Properties
Synthesized 1,2,4-triazole and 1,3,4-thiadiazole derivatives exhibited cytotoxicities on various human cancer cell lines, indicating their potential as anticancer agents (Shi et al., 2013).
Antifungal Activity
Novel thiadiazole derivatives were synthesized and evaluated for their antifungal activities, contributing to the field of agricultural chemistry and fungicide development (Morzherin et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2S2/c11-10(12,13)5-1-3-6(4-2-5)18-9-7(8(16)17)14-15-19-9/h1-4H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWLXUTUFNTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC2=C(N=NS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380629 |
Source


|
| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid | |
CAS RN |
338982-07-3 |
Source


|
| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)





